REACTION_SMILES
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[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][C:27]([OH:28])=[O:29].[Cl:2][c:3]1[c:4]2[c:8]([c:9]([I:17])[cH:10][c:11]1[O:12][CH2:13][CH2:14][CH2:15][NH2:16])[C:7](=[O:18])[NH:6][CH2:5]2.[Cl:30][CH2:31][Cl:32].[ClH:1]>>[Cl:2][c:3]1[c:4]2[c:8]([c:9]([I:17])[cH:10][c:11]1[O:12][CH2:13][CH2:14][CH2:15][NH:16][C:27]([CH3:26])=[O:28])[C:7](=[O:18])[NH:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCOc1cc(I)c2c(c1Cl)CNC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(=O)NCCCOc1cc(I)c2c(c1Cl)CNC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |